molecular formula C23H23N3S B2821260 (2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 450352-81-5

(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2821260
CAS No.: 450352-81-5
M. Wt: 373.52
InChI Key: CFWSFIRZRCUMGH-XSFVSMFZSA-N
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Description

(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a synthetic organic compound featuring a thiazole core substituted with a 4-(2-methylpropyl)phenyl group at position 4 and a (2E)-3-[(2-methylphenyl)amino]propenenitrile moiety at position 2. The compound’s structure integrates a conjugated enenitrile system, which may confer unique electronic properties and reactivity. Its synthesis likely involves condensation reactions between aromatic amines and thiazole precursors, as analogous methods are described in heterocyclic chemistry literature .

Properties

IUPAC Name

(E)-3-(2-methylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-16(2)12-18-8-10-19(11-9-18)22-15-27-23(26-22)20(13-24)14-25-21-7-5-4-6-17(21)3/h4-11,14-16,25H,12H2,1-3H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWSFIRZRCUMGH-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Aromatic Substitution:

    Formation of the Enamine and Nitrile Groups: The enamine and nitrile functionalities can be introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitrile groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and its mechanism of action can be studied to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • (2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS 5624-37-3): Replaces the 4-(2-methylpropyl)phenyl group with a 4-methylphenyl group on the thiazole ring. Substitutes the 2-methylphenylamino group with a 4-bromophenylamino moiety. The reduced steric bulk from the methylphenyl group may improve solubility .
  • (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (CAS 5622-96-8): Features a 3,4-dimethoxyphenyl group on the thiazole and a nitro-substituted aniline. Impact: Methoxy groups are electron-donating, which could stabilize the thiazole ring via resonance, while the nitro group (strong electron-withdrawing) may increase acidity of the amino proton and alter hydrogen-bonding interactions .

Functional Group Modifications

  • Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]: Replaces the thiazole with a pyridine ring and introduces a pyrimidinyl ester group.

Physicochemical and Spectroscopic Properties

Key differences in molecular weight, solubility, and spectroscopic data are summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (NMR/UV)
Target Compound (N/A) C₂₄H₂₂N₄S 410.52 g/mol 2-methylphenylamino, 4-(2-methylpropyl)phenyl Expected aromatic δ 7.2–7.8 ppm (1H)
5624-37-3 C₂₀H₁₅BrN₄S 447.33 g/mol 4-bromophenylamino, 4-methylphenyl Br-induced deshielding (δ 7.5–8.1 ppm)
5622-96-8 C₁₉H₁₅N₅O₃S 408.43 g/mol 3,4-dimethoxyphenyl, 4-nitrophenylamino Nitro group: δ 8.2–8.5 ppm (1H)

Notes:

  • The target compound’s higher molecular weight (410.52 g/mol) compared to 5622-96-8 (408.43 g/mol) reflects the bulkier 2-methylpropyl substituent.
  • Bromine in 5624-37-3 contributes to a distinct UV absorption profile due to its electronegativity .

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